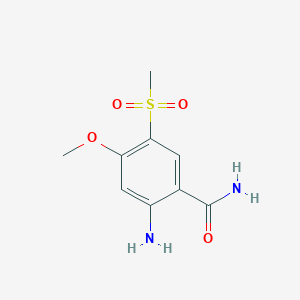![molecular formula C6Br2N4SSe B13168963 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole is a complex organic compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole typically involves the bromination of its parent heterocycle. This process is carried out under controlled conditions to ensure the selective bromination at the 4 and 8 positions . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being conducted in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process .
Chemical Reactions Analysis
Types of Reactions
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in aromatic nucleophilic substitution reactions, where one or both bromine atoms are replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It is also involved in cross-coupling reactions like Suzuki-Miyaura and Stille coupling, which are used to form carbon-carbon bonds with aryl or heteroaryl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nitrogen nucleophiles like morpholine and piperidine, with the reactions typically carried out in polar solvents under reflux conditions.
Cross-Coupling Reactions: These reactions often use palladium catalysts and bases such as potassium carbonate or cesium carbonate, with the reactions conducted under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various mono- and di-substituted derivatives, which can be further functionalized for use in different applications .
Scientific Research Applications
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole primarily involves its electron-deficient nature, which allows it to participate in various electron transfer processes. This property makes it an effective component in optoelectronic devices, where it can facilitate charge transfer and improve device performance . The molecular targets and pathways involved in its action are related to its ability to interact with other electron-rich or electron-deficient species, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4,8-Dibromo[1,2,5]thiadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole: Similar in structure but lacks the selenium atom, which can affect its electronic properties.
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]oxadiazole: Contains an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
The presence of both selenium and sulfur atoms in 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole imparts unique electronic properties that are not observed in its analogs. This makes it particularly valuable in applications requiring strong electron-accepting capabilities and stability under various conditions .
Properties
Molecular Formula |
C6Br2N4SSe |
|---|---|
Molecular Weight |
398.94 g/mol |
IUPAC Name |
2,8-dibromo-5λ4-thia-11-selena-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene |
InChI |
InChI=1S/C6Br2N4SSe/c7-1-3-4(10-13-9-3)2(8)6-5(1)11-14-12-6 |
InChI Key |
VQWPEYUVHQEMLD-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C3=N[Se]N=C3C(=C1N=S=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)
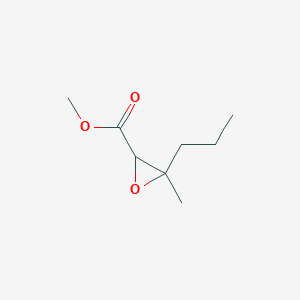
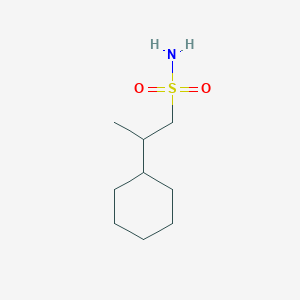
![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)
![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)
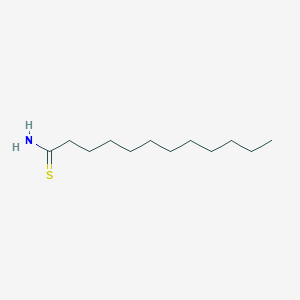
![3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)

![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13168945.png)
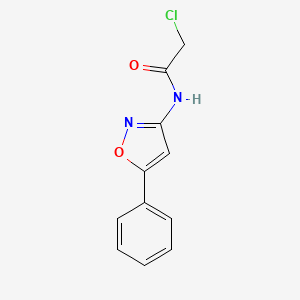
methanol](/img/structure/B13168953.png)

![1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13168966.png)
